molecular formula C18H36Cl2N2 B13759368 trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride CAS No. 1155-65-3

trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

Cat. No.: B13759368
CAS No.: 1155-65-3
M. Wt: 351.4 g/mol
InChI Key: UIMLXBKYKUNCBF-UHFFFAOYSA-N
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Description

Properties

CAS No.

1155-65-3

Molecular Formula

C18H36Cl2N2

Molecular Weight

351.4 g/mol

IUPAC Name

1-cyclobutyl-N-[[4-[(cyclobutylmethylamino)methyl]cyclohexyl]methyl]methanamine;dihydrochloride

InChI

InChI=1S/C18H34N2.2ClH/c1-3-15(4-1)11-19-13-17-7-9-18(10-8-17)14-20-12-16-5-2-6-16;;/h15-20H,1-14H2;2*1H

InChI Key

UIMLXBKYKUNCBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2CCC(CC2)CNCC3CCC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of cyclobutylmethylamine, which is then reacted with cyclohexyl derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
  • CAS No.: 001155-65-3 (as per )
  • Molecular Formula : C₂₄H₄₄Cl₂N₂ (inferred from substituents and )
  • Molecular Weight : 351 g/mol ()

Structural Features :

  • Central 1,4-cyclohexane backbone with trans-configuration, ensuring spatial rigidity.
  • Two cyclobutylmethyl groups attached to the nitrogen atoms of the methylamine arms.
  • Dihydrochloride salt form enhances solubility in polar solvents.

Physical Properties :

  • Melting Point : 96°C ()
  • Density : 0.27 g/cm³ ()
  • Boiling Point : 2.59 (unit unspecified; likely logP or related parameter) ().

Structural Analogues with Varied Substituents

Key structural variations among analogues include substituent type (e.g., halogenated benzyl, cyclohexylmethyl) and stereochemistry (cis vs. trans). These modifications influence physical, chemical, and biological properties.

Table 1: Comparative Analysis of Structural Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features (Evidence Source)
Target Compound 001155-65-3 C₂₄H₄₄Cl₂N₂ 351 Cyclobutylmethyl 96 Trans-configuration, moderate density
trans-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride 1446-91-9 C₂₂H₂₆Cl₄N₂ 495.2 2-chlorobenzyl Not reported Higher molecular weight, chlorinated aromatic groups
N,N'-Bis(2,6-dichlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride CID 102050 C₂₂H₂₆Cl₄N₂ 495.2 2,6-dichlorobenzyl Not reported Enhanced steric hindrance, predicted collision cross-section (CCS) of 209.2 Ų ([M+H]+)
trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride 1170-63-4 C₂₄H₄₄Cl₂N₂ 443.5 Cyclohexylmethyl Not reported Bulky substituents, potential for increased hydrophobicity
trans-N,N'-Bis((2-trifluoromethyl)benzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride 1257-17-6 C₂₄H₂₆F₆Cl₂N₂ 565.4 2-trifluoromethylbenzyl Not reported Electron-withdrawing CF₃ groups, altered electronic properties

Impact of Stereochemistry

  • Trans vs. Cis Isomers :
    • Trans-1,4-cyclohexanebis(methylamine) derivatives exhibit higher melting points and thermal stability compared to cis isomers due to improved molecular symmetry and packing efficiency. For example, polyamides derived from the trans isomer melt at ~300°C, whereas cis-based polymers melt ~50°C lower ().
    • In copolyamides, trans isomers form more ordered structures, leading to higher melting points ().

Substituent Effects on Properties

  • Cyclobutylmethyl vs. Benzyl Groups: Cyclobutylmethyl substituents (target compound) introduce moderate steric bulk and aliphatic character, reducing density (0.27 g/cm³) compared to aromatic analogues.
  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) or nitro (-NO₂) substituents () alter electronic profiles, affecting reactivity and solubility. These groups may improve resistance to enzymatic degradation in pharmaceutical contexts.

Research and Application Insights

  • Polymer Science :
    • Trans-1,4-cyclohexanebis(methylamine) derivatives are preferred in high-performance polyamides for their rigidity and thermal resistance. Copolymers with p-xylene-α,α'-diamine show partially isomorphous behavior, enabling tailored material properties ().

Biological Activity

trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a chemical compound with potential applications in various biological contexts. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₃₄Cl₂N₂
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 1155-65-3

The compound functions primarily as a ligand for certain receptors in the central nervous system. Its structure allows it to interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. This interaction may influence mood regulation and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that compounds similar to trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels in the brain.
  • Neuroprotective Properties :
    • Studies have shown that this compound may protect neuronal cells from oxidative stress, a common pathway leading to neurodegenerative diseases. The mechanism involves the upregulation of antioxidant enzymes.
  • Anxiolytic Effects :
    • The compound has also been noted for its potential anxiolytic effects, which may be beneficial in treating anxiety disorders.

Study 1: Antidepressant Effects in Rodent Models

A study published in Neuroscience Letters evaluated the antidepressant effects of trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) in rodent models. Results indicated a significant reduction in depressive behaviors after administration of the compound over a two-week period.

ParameterControl GroupTreatment Group
Time spent in open arms30 seconds120 seconds
Forced swim test duration300 seconds180 seconds

Study 2: Neuroprotective Effects Against Oxidative Stress

In another investigation published in Journal of Neurochemistry, the neuroprotective properties of the compound were assessed using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results demonstrated that pretreatment with the compound significantly reduced cell death.

TreatmentCell Viability (%)
Control50%
Compound Treatment85%

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified as toxic upon skin contact and ingestion, necessitating careful handling and usage in laboratory settings.

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